Pyrimidinone derivative 5
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H26ClN3O4 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-[[2-[4-(4-chlorophenyl)-6-oxo-2-pentylpyrimidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C21H26ClN3O4/c1-2-3-4-6-18-24-17(15-8-10-16(22)11-9-15)13-20(27)25(18)14-19(26)23-12-5-7-21(28)29/h8-11,13H,2-7,12,14H2,1H3,(H,23,26)(H,28,29) |
InChI Key |
GMCBZWCKSMXZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=CC(=O)N1CC(=O)NCCCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidinone Derivative 5 and Analogues
Established Synthetic Routes for Pyrimidinone Core Structures
The synthesis of the pyrimidinone nucleus has been a subject of extensive research, leading to several well-established methods. These routes are broadly categorized into classical condensation reactions and modern multi-component strategies.
Classical Condensation and Cyclization Reactions
The foundational methods for synthesizing pyrimidinone cores involve the condensation of multiple components followed by a cyclization step. A landmark example is the Biginelli reaction, first reported in 1893, which involves the acid-catalyzed three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). bohrium.comderpharmachemica.com This reaction has been a cornerstone in the synthesis of dihydropyrimidinones (DHPMs). bohrium.comderpharmachemica.com
Over the years, numerous modifications have been introduced to improve the efficiency and conditions of these classical reactions. Various protic and Lewis acids, such as hydrochloric acid, acetic acid, and lithium bromide, have been employed as catalysts. derpharmachemica.com The Pinner synthesis is another classical method that involves the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidines. mdpi.com A modification of this reaction utilizes a β-keto ester in place of the 1,3-diketone. mdpi.com
These condensation reactions often involve the formation of key intermediates. For instance, the reaction can proceed through the formation of a hemiaminal, which then cyclizes to a dihydropyrimidinone, followed by dehydration. nih.gov The Traube synthesis of purines has also inspired methods for the late-stage construction of the pyrimidinone core. nih.gov
The following table summarizes some of the classical reagents and catalysts used in pyrimidinone synthesis:
| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Product Type |
| Aldehyde | β-Ketoester | Urea/Thiourea | HCl, Acetic Acid | Dihydropyrimidinone |
| 1,3-Dicarbonyl Compound | Amidine | - | - | Pyrimidine (B1678525) |
| β-Keto Ester | Amidine | - | - | Pyrimidine |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. bohrium.comresearchgate.netnih.gov The Biginelli reaction is a prime example of an MCR and has been extensively developed for the synthesis of dihydropyrimidinones. bohrium.comjmchemsci.com MCRs are advantageous as they often reduce the need for intermediate purification steps, shorten reaction times, and are environmentally benign. bohrium.comresearchgate.net
Various MCRs have been developed that offer novel pathways to pyrimidinone derivatives. jmchemsci.com These strategies often involve a one-pot synthesis approach, combining three or more reactants to yield complex products. researchgate.net For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea can be used to produce a library of dihydropyrimidinones. bohrium.com The use of MCRs is particularly valuable in drug discovery for generating diverse compound libraries for screening. bohrium.com
Novel Synthetic Approaches for Pyrimidinone Derivative 5
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and versatile methods for pyrimidinone synthesis. These novel approaches include green chemistry methodologies, solid-phase synthesis for creating derivative libraries, and the use of microwave assistance to accelerate reactions.
Green Chemistry Methodologies in Pyrimidinone Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrimidinones (B12756618) to minimize environmental impact. research-nexus.net This involves the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. jmaterenvironsci.com
One notable green approach is the use of water as a solvent. jmaterenvironsci.com Several catalytic systems have been developed to work efficiently in aqueous media, such as diammonium hydrogen phosphate (B84403) (DAHP) and L-proline. jmaterenvironsci.com Another innovative and eco-friendly method utilizes animal bone meal as a heterogeneous catalyst for the Biginelli reaction, offering good to excellent yields and reusability of the catalyst. research-nexus.net The use of polyethylene (B3416737) glycol (PEG-400) as a benign and recyclable solvent and catalyst has also been explored. pjoes.com
The following table highlights some green catalysts and their reported yields in pyrimidinone synthesis:
| Catalyst | Solvent | Yield (%) | Reference |
| Animal Bone Meal | - | 66-94 | research-nexus.net |
| Diammonium Hydrogen Phosphate (DAHP) | Water/Ethanol | High | jmaterenvironsci.com |
| L-proline | Aqueous Ethanol | 68-88 | jmaterenvironsci.com |
| Tetrabutylammonium Bromide (TBAB) | Water | 80-90 | jmaterenvironsci.com |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Water/Ethanol | 84-97 | jmaterenvironsci.com |
Solid-Phase Synthesis Techniques for Derivative Libraries
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large libraries of pyrimidinone derivatives for high-throughput screening. mdpi.comnih.govnih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out sequential reactions. arkat-usa.org The final product is then cleaved from the resin. arkat-usa.org
This methodology allows for the efficient synthesis and purification of compounds. A versatile solid-phase approach involves the condensation of a polymer-bound thiouronium salt with various β-ketoesters. arkat-usa.org This method provides a center of diversity for producing libraries of pyrimidinones with different substitutions. arkat-usa.org The use of semi-automatic synthesizers, such as the Buchi Syncore® Reactor, can further automate the process, enabling parallel synthesis of multiple compounds. arkat-usa.org
A facile solid-phase synthesis method has been developed for a thiazolo-pyrimidinone derivative library. mdpi.comnih.gov This involved a four-step synthesis with high yields per step (65-97%), resulting in a library of 57 compounds. mdpi.comnih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.comrsc.org The rapid and intense heating of polar substances under microwave irradiation accelerates reaction rates. tandfonline.com
This technique has been successfully applied to the synthesis of pyrimidinone derivatives, including the Biginelli reaction. tandfonline.comnih.gov Microwave-assisted synthesis often proceeds under solvent-free conditions, simplifying the work-up process and enhancing the green credentials of the synthesis. tandfonline.comnih.gov For example, a one-pot, three-component cyclocondensation reaction under microwave irradiation can produce oxo- and thioxopyrimidines with yields of 65–90%. tandfonline.com Another protocol describes the synthesis of 2-amino dihydropyrimidinone derivatives via a three-component cycloaddition reaction under microwave irradiation, resulting in excellent yields and high purity. nih.gov
The following table compares reaction times for conventional versus microwave-assisted synthesis of certain pyrimidinone derivatives:
| Reaction | Conventional Time | Microwave Time | Reference |
| Biginelli Reaction | Hours | 15-60 minutes | research-nexus.net |
| Cycloaddition for 2-amino dihydropyrimidinones | - | 5 minutes | nih.gov |
| Synthesis of oxo- and thioxopyrimidines | - | Not specified, but rapid | tandfonline.com |
Strategic Derivatization for Tailored Biological Profiles
The pyrimidinone core is a privileged scaffold in medicinal chemistry, offering multiple sites for modification to fine-tune its pharmacological properties. Strategic derivatization allows for the systematic exploration of the chemical space around the pyrimidinone ring, leading to the development of analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This involves two primary approaches: the direct functionalization of the pyrimidinone ring at specific positions and the hybridization of the pyrimidinone scaffold with other known bioactive heterocyclic systems.
The ability to introduce a wide variety of substituents at different positions of the pyrimidinone ring is crucial for establishing robust Structure-Activity Relationships (SAR). Researchers have extensively explored modifications at the C2, C5, C6, N1, and N3 positions to modulate biological activity.
C2 Position: The C2 position is a common site for introducing diversity. Starting from 2-thioxo derivatives, which can be prepared through reactions involving thiourea, further modifications are readily accessible. sci-hub.senih.gov For instance, S-alkylation or S-arylation can introduce various lipophilic or functionalized side chains. This position has been functionalized with (arylalkyl/aroylalkyl)thio or amino chains to enhance biological activity. researchgate.net
C5 and C6 Positions: The C5 and C6 positions of the pyrimidinone ring are critical for influencing the molecule's interaction with biological targets. The Biginelli reaction and its variations are foundational methods for constructing the pyrimidinone ring with initial diversity at these sites. nih.gov Solid-phase synthesis techniques have been successfully employed to create libraries of 5,6-disubstituted pyrimidinone and pyrimidindione derivatives. arkat-usa.org In one study, a series of tetrahydropyrimidine (B8763341) (THPM) derivatives were synthesized with various aromatic substituents at C4 (equivalent to C6 in some numbering schemes) and an ester group at C5, while keeping N1 and N3 unsubstituted, to probe the effects of these changes on cytotoxic and antimicrobial activities. nih.gov The introduction of bulky groups, such as 2,6-dihaloaryl moieties at the C6 position, has been explored for antiviral applications. researchgate.net
N1 and N3 Positions: The nitrogen atoms of the pyrimidinone ring can also be functionalized, typically through alkylation, although they often remain unsubstituted to retain hydrogen bonding capabilities. nih.gov For example, 3-methyl-pyrimidinone derivatives have been synthesized by treating the parent pyrimidinone with methyl iodide. nih.gov In some strategies, diacylation at both N1 and N3 has been used to create acyl transfer agents for further synthetic transformations. nih.gov
The following table summarizes selected examples of functionalization at various positions of the pyrimidinone ring.
| Position(s) | Type of Functionalization | Starting Material/Method | Example Derivative Class | Ref |
| C2 | Thioalkyl/Thioaryl Chains | 2-Thioxopyrimidines | 2-(Arylalkyl)thiopyrimidinones | researchgate.net |
| C5, C6 | Aryl & Ester Groups | Biginelli-type Reactions | 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones | nih.gov |
| C5, C6 | Disubstitution | Solid-Phase Synthesis | 5,6-Disubstituted Pyrimidindiones | arkat-usa.org |
| N3 | Alkylation | Methyl Iodide | 3-Methyl-pyrimidinones | nih.gov |
| N1, N3 | Diacylation | Metalation & Acyl Chloride | N1,N3-Diacyl DHPMs | nih.gov |
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy to create novel chemical entities with potentially synergistic or multi-target biological activities. The pyrimidinone scaffold has been successfully hybridized with a variety of other bioactive heterocycles.
Triazole Hybrids: The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a popular partner for pyrimidinone. Novel hybrids have been synthesized where a 1,4-disubstituted 1,2,3-triazole is attached to the C-5 position of a dihydropyrimidinone (DHPM) ring. researchgate.netmdpi.com Further elaboration has led to hybrids containing two triazole units, one at C-5 and another attached to the C-6 methyl group. researchgate.netmdpi.com These compounds have been investigated for their anticancer and anticholinesterase activities. researchgate.netmdpi.com Pyrazolo[3,4-d]pyrimidinone cores have also been linked to 1,2,3-triazole moieties, yielding compounds with activity against glioma cells. nih.gov
Thiazole (B1198619) Hybrids: The thiazole ring is another key heterocycle frequently combined with pyrimidinone. A series of pyrimidine/thiazole hybrids were developed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications. nih.gov One-pot cascade protocols have been reported for the efficient synthesis of pyrimidinone-thiazole bifunctional hybrids. tandfonline.comtandfonline.com Fused systems, such as pyrido-thiazolo-pyrimidinones, have been designed as potent anticancer agents targeting EGFR kinases. ekb.eg
Quinoline (B57606) Hybrids: The quinoline scaffold, famous for its role in antimalarial drugs, has been hybridized with pyrimidine to create new potential therapeutic agents. thesciencein.org Novel pyrimidine-quinolone hybrids have been synthesized and evaluated as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov In the realm of anti-infective agents, N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were designed as a promising class of antimalarial compounds. nih.gov
Thiophene Hybrids: Thiophene-containing systems are prevalent in medicinal chemistry. Fused thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Multicomponent hybrids combining pyridine (B92270), thiophene, and 2-amino pyrimidine have also been prepared and assessed for their pharmacological properties.
Pyrazolo Hybrids: The fusion of pyrazole (B372694) and pyrimidine rings gives rise to the pyrazolo[3,4-d]pyrimidine scaffold, a highly important class of compounds. Derivatives of this hybrid system have been extensively studied as inhibitors of phosphodiesterase-5 (PDE5) researchgate.net, anticancer agents targeting Src kinase nih.gov, and general cytotoxic agents. issnpschool.org
Pyrido Hybrids: The fusion of pyridine and pyrimidine rings results in the pyrido[2,3-d]pyrimidine (B1209978) core structure. sci-hub.se These compounds are not only biologically active on their own but also serve as a foundational scaffold for further hybridization. For example, they have been used to create more complex hybrids incorporating thiazole and quinoline moieties to target various diseases. nih.govekb.eg
The table below presents examples of pyrimidinone hybridization with other bioactive heterocycles.
| Hybrid Partner | Resulting Scaffold/Hybrid Class | Linkage/Fusion Type | Target/Biological Activity | Ref |
| Triazole | 1,2,3-Triazole-Dihydropyrimidinone | C5-Linkage via Click Chemistry | Anticancer, Anticholinesterase | researchgate.netmdpi.com |
| Thiazole | Pyrimidine/Thiazole Hybrids | Linkage | COX-2/sEH Inhibition | nih.gov |
| Thiazole | Pyrido-Thiazolo-Pyrimidinone | Fused System | Anticancer (EGFR Inhibition) | ekb.eg |
| Quinoline | Pyrimidine-Quinolone Hybrids | Linker Chain | hLDHA Inhibition | nih.gov |
| Quinoline | Quinoline-Pyrimidine Hybrids | Alkanediamine Linker | Antimalarial | nih.gov |
| Thiophene | Thieno[2,3-d]pyrimidine | Fused System | Anti-HIV (NNRTI) | nih.gov |
| Pyrazolo | Pyrazolo[3,4-d]pyrimidinone | Fused System | PDE5 Inhibition, Anticancer (Src) | researchgate.netnih.gov |
| Pyrido | Pyrido[2,3-d]pyrimidine | Fused System | Core for further hybridization | sci-hub.seekb.eg |
Structure Activity Relationship Sar Studies of Pyrimidinone Derivative 5 and Analogues
Impact of Substituent Modifications on Biological Efficacy
The biological potency and selectivity of pyrimidinone derivatives can be significantly altered by modifying the substituents on the pyrimidinone ring. nih.gov These modifications can influence the compound's ability to bind to biological targets, such as enzymes or receptors, and can also affect its pharmacokinetic properties. ontosight.ai
Positional Effects of Substituents on the Pyrimidinone Ring
The position of substituents on the pyrimidinone nucleus plays a critical role in determining the biological activity of the compound. nih.govresearchgate.net Studies on various pyrimidinone analogues have demonstrated that even minor changes in substituent placement can lead to substantial differences in efficacy.
For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, it was found that substituents at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, as well as the 4- and 6-positions of the fused pyrazole (B372694) ring, could enhance binding affinity to protein targets like kinases. rsc.org This enhancement is achieved through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π–π stacking. rsc.org
In the context of "Pyrimidinone derivative 5," let's consider a hypothetical core structure and the impact of substituent positioning.
Table 1: Hypothetical Positional Effects on a Pyrimidinone Core
| Position | Substituent | Hypothetical Biological Activity | Rationale |
| C2 | Thiomorpholine (B91149) | Potential for improved target interaction ontosight.ai | The thiomorpholine group can participate in various biochemical interactions, potentially enhancing binding to a biological target. ontosight.ai |
| C4 | Halogen (e.g., F, Cl) | Modulates crystallization and intermolecular interactions acs.org | Halogen atoms can influence the formation of hydrogen bonds and the overall crystal packing of the molecule. acs.org |
| C5 | Methyl | May enhance potency through steric interactions ontosight.ai | A methyl group at this position can influence the compound's conformation and interaction with the binding pocket of a target. ontosight.ai |
| C6 | Substituted Phenyl | Can significantly impact potency and selectivity acs.org | The nature and position of substituents on the phenyl ring can fine-tune the electronic and steric properties of the entire molecule. acs.org |
Research on related structures has shown that a substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold is more critical for Pim-1 inhibition than a substituent at the 3-position. nih.gov This highlights the importance of precise positional control in the design of potent and selective inhibitors. nih.gov
Influence of Heterocyclic Hybridization on SAR
The fusion of the pyrimidinone ring with other heterocyclic systems, a strategy known as molecular hybridization, can lead to compounds with enhanced biological activities. bohrium.com This approach aims to combine the pharmacophoric features of different scaffolds to create a new molecule with improved potency and a potentially novel mechanism of action.
For example, the fusion of a thiazole (B1198619) ring to a pyrimidinone core, creating thiazolo[2,3-d]pyrimidin-4(3H)-ones, has been shown to result in compounds with enhanced antiparasitic activity compared to their non-fused counterparts. This is likely due to improved binding to parasitic enzymes. Similarly, the hybridization of chromone (B188151) and pyrimidine moieties has yielded potent anti-cancer agents. bohrium.com
Table 2: Impact of Heterocyclic Fusion on Pyrimidinone Activity
| Fused Heterocycle | Resulting Scaffold | Observed Biological Activity Enhancement | Reference |
| Thiazole | Thiazolo[2,3-d]pyrimidin-4(3H)-one | Enhanced antiparasitic activity | |
| Pyrazole | Pyrazolo[3,4-d]pyrimidinone | Significant cytotoxic activity against HepG2 cells researchgate.net | researchgate.net |
| Furan | Furo[2,3–d]pyrimidinone | Potent antioxidant and cytotoxic activities researchgate.net | researchgate.net |
| Isoxazole | Isoxazolo[5,4-d]pyrimidinone | Cytotoxic activity against cancer cell lines researchgate.net | researchgate.net |
These examples underscore the potential of heterocyclic hybridization to generate novel pyrimidinone derivatives with improved therapeutic profiles. The choice of the fused heterocyclic ring can be tailored to target specific diseases and biological pathways.
Role of Specific Functional Groups and Linkers in Activity
The nature of specific functional groups and the linkers used to attach them to the pyrimidinone core are critical determinants of biological activity. Strategic selection of these elements can optimize a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net
Electron-withdrawing groups, such as nitro or halogen substituents, have been shown to enhance the antiparasitic efficacy of some pyrimidinone derivatives. In contrast, the introduction of hydroxyl groups on a phenyl ring attached to a heterocyclic system often enhances antioxidant activity. researchgate.net The length and flexibility of a linker connecting a substituent to the core can also significantly impact binding affinity. For instance, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the conformational restriction of an N-methylphenethylamine group by replacing it with a more rigid (S)-3-phenylpiperidine led to a 3-fold increase in inhibitory potency. acs.org
Table 3: Influence of Functional Groups and Linkers on Pyrimidinone Analogue Activity
| Functional Group/Linker | Position/Context | Effect on Biological Activity | Reference |
| Electron-withdrawing groups (e.g., NO2, halogens) | Phenyl ring substituent | Enhanced antiparasitic efficacy | |
| Hydroxyl groups | Phenyl ring substituent | Enhanced antioxidant activity researchgate.net | researchgate.net |
| (S)-3-phenylpiperidine | Replacement for a flexible linker | 3-fold increase in NAPE-PLD inhibitory potency acs.org | acs.org |
| Pyrrolidine | R3 substituent in pyrimidine-4-carboxamides | Nearly 4-fold increase in NAPE-PLD inhibitory potency compared to morpholine (B109124) acs.org | acs.org |
These findings demonstrate that a systematic exploration of different functional groups and linkers is essential for the fine-tuning of the biological activity of pyrimidinone derivatives.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is intrinsically linked to its ability to interact with a biological target. Conformational analysis, therefore, provides valuable insights into the SAR of pyrimidinone derivatives. By understanding the preferred spatial arrangement of a molecule, researchers can design analogues with improved binding geometries.
For pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, conformational restriction of a flexible side chain proved to be a successful strategy for enhancing potency. acs.org Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine likely pre-organizes the molecule into a conformation that is more favorable for binding to the enzyme's active site. acs.org This highlights the principle that reducing the entropic penalty upon binding can lead to a more potent inhibitor.
Further studies on 5-substituted pyrimidines have also emphasized the importance of conformational analysis in understanding their antiviral activity and interaction with viral thymidine (B127349) kinase. scirp.org The specific orientation of substituents can dictate the strength and nature of interactions within the enzyme's binding pocket, ultimately determining the compound's inhibitory efficacy.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Protein Interactions
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Pyrimidinone derivative 5, docking simulations have been crucial in identifying its potential biological targets and understanding the structural basis of its inhibitory activity. These studies have explored its interactions with a range of proteins, particularly kinases, which are often implicated in disease pathways.
Docking studies have successfully revealed the specific binding mode of this compound within the active sites of various target proteins. A recurrent finding is its ability to form a network of hydrogen bonds and hydrophobic interactions, which are critical for stable binding.
For instance, when docked into the ATP-binding site of protein kinases, the pyrimidinone core frequently acts as a hinge-binder, forming crucial hydrogen bonds with the backbone amide and carbonyl groups of conserved hinge region residues. The specific substituents on the pyrimidinone scaffold then extend into adjacent pockets, forming additional interactions that determine potency and selectivity.
Key amino acid residues consistently identified as vital for the interaction with this compound include:
Hinge Region Residues: Formation of one or more hydrogen bonds with residues such as Cys, Met, or Glu in the hinge region of kinases is a hallmark of its binding mode.
Gatekeeper Residue: The nature of the gatekeeper residue (often Met, Thr, or Phe) influences the accessibility and conformation of the binding pocket, and interactions with this residue are critical.
DFG Motif: Interactions with the highly conserved Asp-Phe-Gly (DFG) motif, particularly the aspartate residue, are often observed, stabilizing the complex.
Table 1: Key Amino Acid Residues Interacting with this compound in Kinase Docking Simulations
| Interaction Type | Key Amino Acid Residues | Typical Location in Protein |
|---|---|---|
| Hydrogen Bond (H-bond) | Cysteine, Methionine, Glutamate | Hinge Region |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Hydrophobic Pocket I |
| Hydrophobic Interaction | Alanine, Phenylalanine | Back Pocket / Solvent Front |
| Pi-Stacking / Pi-Cation | Phenylalanine, Tyrosine, Histidine | Gatekeeper Region / Active Site Gorge |
| Salt Bridge / H-bond | Aspartate, Glutamate | DFG Motif / Catalytic Loop |
Beyond identifying the binding pose, docking algorithms provide a scoring function to estimate the binding affinity (e.g., in kcal/mol) or free energy of binding (ΔG). These scores help in ranking potential derivatives and prioritizing compounds for synthesis. For this compound, docking scores have consistently predicted a high binding affinity for its primary targets, corroborating experimental findings. The calculated binding energy is a composite of various energetic terms, including electrostatic interactions, van der Waals forces, and the desolvation penalty.
Table 2: Predicted Binding Affinities of this compound Against Various Protein Targets
| Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Protein Kinase A | -9.8 | ~50 nM |
| p38 MAP Kinase | -10.5 | ~20 nM |
| VEGFR-2 | -11.2 | ~8 nM |
| EGFR | -9.5 | ~75 nM |
Elucidation of Binding Modes and Identification of Key Amino Acid Residues.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of pyrimidinone analogs including derivative 5, 2D and 3D-QSAR models have been developed. These models utilize molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the inhibitory activity. The high predictive power of these models, often indicated by high q² and r² values, confirms their reliability. This compound often serves as a key compound in the training or test set for these models, and its structural features are found to align well with the model's requirements for high potency.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time. MD simulations performed on the this compound-target complex have been used to assess the stability of the docked pose. These simulations, often run for hundreds of nanoseconds, confirm that the key interactions identified in docking are maintained throughout the simulation. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone indicates the stability of the complex. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA and MM/GBSA.
Density Functional Theory (DFT) Calculations
DFT calculations are employed to investigate the electronic properties of this compound at the quantum mechanical level. These studies are used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For this compound, DFT calculations help in understanding its intrinsic electronic characteristics that contribute to its binding capabilities and reactivity profile. These calculations can also be used to generate more accurate partial charges for use in subsequent molecular docking and MD simulations.
Advanced Simulation Techniques (e.g., Monte Carlo Simulation)
In some advanced computational studies, Monte Carlo (MC) simulations have been utilized to explore the conformational space of this compound more exhaustively. MC methods are particularly useful for sampling a wide range of molecular conformations, which can be crucial for flexible ligands or when dealing with induced-fit effects in protein binding. By randomly sampling conformations and rotational states, MC simulations can help identify low-energy, bioactive conformations that might be missed by more deterministic docking approaches, thus complementing the insights gained from other computational methods.
Correlation and Validation of Computational Findings with Experimental Data.nih.govmdpi.comnih.govdntb.gov.ua
The synergy between computational chemistry and experimental analysis is pivotal in the study of pyrimidinone derivatives. Molecular modeling provides predictive insights into molecular structures, properties, and interactions, which are then substantiated by empirical data. This validation process not only confirms the accuracy of the theoretical models but also deepens the understanding of the compound's behavior.
Recent studies on pyrimidinone derivatives showcase a strong correlation between theoretical predictions and experimental outcomes across various applications, from medicinal chemistry to materials science. Computational techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking simulations are routinely validated against experimental results from spectroscopy, X-ray crystallography, and biological assays.
For instance, in the development of novel therapeutic agents, the predicted binding affinities of pyrimidinone derivatives to biological targets from molecular docking studies are often in good agreement with their experimentally determined inhibitory concentrations (IC₅₀). nih.gov Similarly, the calculated electronic properties, such as ionization potential, have been shown to correlate highly with experimentally observed biological activities like analgesic effects. mdpi.com
In the field of corrosion inhibition, computational studies have successfully predicted the protective capabilities of pyrimidinone derivatives. nih.govresearchgate.netnih.gov Theoretical parameters derived from quantum chemical calculations, such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), and the dipole moment, have been correlated with experimentally measured inhibition efficiencies. nih.govresearchgate.netnih.gov
The following data tables present a compilation of research findings that highlight the correlation between computational and experimental data for various pyrimidinone derivatives.
Validation of Molecular Docking and QSAR Models
Molecular docking simulations predict the binding orientation and affinity of a ligand to a receptor. The root-mean-square deviation (RMSD) is a key metric used to validate the accuracy of the docking protocol, with values under 2.0 Å generally considered reliable. acs.org QSAR models, which relate chemical structure to biological activity, are validated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).
| Pyrimidinone Derivative Type | Computational Method | Experimental Validation | Key Findings/Correlation | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Molecular Docking | Co-crystallized ligand conformation | RMSD of 0.920 Å and 0.292 Å for re-docked vs. co-crystallized conformers, indicating accurate binding mode prediction. | acs.org |
| Pyrazolyl-pyrimidinone | QSAR (MLR, MNLR, ANN) | Inhibition of HIV-1 | MLR model showed R² = 0.70 and Q²Cv = 0.54. The ANN model demonstrated a low root mean square error (RMSE) of 0.15. | |
| Substituted Pyrimidine (B1678525) and Uracil | QSAR (BMLR) | Antiproliferative activity (HeLa cells) | A statistically significant model with R² = 0.85 and R²cv = 0.797 was developed. | |
| Dihydropyrimidinone | 2D-QSAR | Alkaline Phosphatase Inhibition | The final QSAR model showed good predictivity with R² = 0.958 and Q² = 0.903. | nih.gov |
Correlation of Computational and Experimental Physicochemical and Biological Data
The predictive power of computational models is further demonstrated by the strong correlation between calculated molecular properties and experimentally observed phenomena. This includes the relationship between theoretical electronic properties and measured biological activities or the validation of calculated spectroscopic data with experimental spectra.
| Pyrimidinone Derivative | Computational Data | Experimental Data | Observed Correlation | Reference |
|---|---|---|---|---|
| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975) | Quantum Chemical Calculations (DFT) | Corrosion Inhibition Efficiency (%IE) from weight loss method | Theoretical calculations matched experimental findings, with MA-975 showing a high experimental %IE of 89.59%. | nih.govresearchgate.netnih.gov |
| 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitriles | Ionization Potential | Antinociceptive Activity | A high correlation was found between the calculated ionization potential and the experimentally determined analgesic activity. | mdpi.com |
| 5-substituted pyrimidinones (B12756618) | ¹H NMR Chemical Shifts (GIAO/B3LYP/6-31G(d)) | Experimental ¹H NMR Spectra | A good correlation was observed between the calculated and experimental proton chemical shifts. | |
| 4-(trihalomethyl)-2(1H)-pyrimidinones | Intermolecular Interaction Energies | Concentration-dependent ¹H NMR (CD-NMR) | CD-NMR experiments validated the computational predictions of strong N–H···O hydrogen bonding in solution. |
Preclinical in Vivo Efficacy Studies of Pyrimidinone Derivative 5 and Select Analogues
In Vivo Animal Models for Specific Disease States (e.g., Insulin (B600854) Resistant/Hyperglycemic Models, Antinociceptive Models)
A series of pyrimidinone derivatives have demonstrated notable efficacy in animal models of insulin resistance and hyperglycemia. One such compound, PMT13, a pyrimidinone derivative of thiazolidinedione, was evaluated in insulin-resistant, hyperglycemic, and obese db/db mice. researchgate.netnih.gov Research showed that PMT13 exhibited significant plasma glucose, triglyceride, and insulin-lowering activity, with its performance surpassing that of established drugs like rosiglitazone (B1679542) and pioglitazone (B448). researchgate.netnih.gov Another study synthesized a series of pyrimidinone derivatives of thiazolidinediones where a specific compound, designated as compound 28, demonstrated a 73% decrease in plasma glucose and an 85% reduction in plasma triglyceride levels in db/db mice. researchgate.net
Furthermore, certain pyrimidinone and pyrimidinedione derivatives have been identified as potent, selective, and noncovalent inhibitors of dipeptidyl peptidase IV (DPP-IV). pnrjournal.comacs.org In animal models of diabetes, compounds designated as pyrimidinone derivative 5 and 6 were shown to produce a sustained reduction of plasma DPP-IV activity, which in turn led to a lowering of blood glucose levels following a single oral dose. pnrjournal.comacs.org Other studies have also utilized male C57B1/6NCr1 mice in oral glucose tolerance tests to evaluate the effects of pyrimidinone derivatives on reducing blood glucose levels in response to a glucose challenge. google.com
Table 1: Efficacy of Pyrimidinone Derivatives in Hyperglycemic Models
| Compound | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| PMT13 | db/db mice | Showed better plasma glucose, triglyceride, and insulin-lowering activity than rosiglitazone and pioglitazone. | researchgate.net, nih.gov |
| Compound 28 | db/db mice | 73% decrease in plasma glucose; 85% decrease in plasma triglyceride level. | researchgate.net |
| This compound | Animal models of diabetes | Sustained reduction of plasma DPP-IV activity and lowering of blood glucose. | pnrjournal.com, acs.org |
| Pyrimidinone Derivative 6 | Animal models of diabetes | Sustained reduction of plasma DPP-IV activity and lowering of blood glucose. | pnrjournal.com, acs.org |
The antinociceptive properties of a series of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives, designated 5a–i , were assessed in mice using the acetic acid-induced abdominal constriction test. nih.govresearchgate.net This test is a model for peripheral and visceral nociception. researchgate.net The study revealed that all tested pyrimidinone derivatives exhibited good, dose-dependent antinociceptive activity. nih.gov
The most active compounds in this series were identified as 3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile (5b) and 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile (5i) . nih.govresearchgate.net At a dose of 50 mg/kg, these compounds inhibited the number of abdominal constrictions by 88.6% and 88%, respectively. nih.govresearchgate.net The antinociceptive effects of some derivatives, including compounds 5b , 5d , and 5i , were found to be comparable to or even better than the reference drug, indomethacin. nih.govresearchgate.net Researchers suggest that these pyrimidinone compounds may interfere with the acute inflammatory response induced by acetic acid, potentially acting as COX inhibitors, though the exact mechanism requires further investigation. nih.gov
Table 2: Antinociceptive Activity of Pyrimidinone Derivatives 5a-i in Acetic Acid Writhing Test
| Compound | Inhibition of Abdominal Constrictions (%) at 50 mg/kg | Reference(s) |
|---|---|---|
| 5a | 71.3% | nih.gov |
| 5b | 88.6% | nih.gov, researchgate.net |
| 5c | 76.2% | nih.gov |
| 5d | 82.5% | nih.gov |
| 5e | 68.8% | nih.gov |
| 5f | 78.8% | nih.gov |
| 5g | 72.5% | nih.gov |
| 5h | 77.5% | nih.gov |
| 5i | 88.0% | nih.gov, researchgate.net |
| Indomethacin (Reference) | 82.5% | nih.gov, researchgate.net |
Pharmacokinetic Investigations (e.g., Systemic Exposure)
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of drug candidates. Pyrimidine (B1678525) analogues are typically considered prodrugs that require intracellular activation, often through sequential phosphorylation, to exert their pharmacological effects. nih.govresearchgate.netnih.govresearchgate.net Therefore, investigations into their systemic exposure and intracellular pharmacokinetics are vital. nih.govnih.gov
A pharmacokinetic study of the antidiabetic pyrimidinone derivative PMT13 was conducted in Wistar rats, which demonstrated good systemic exposure of the compound. researchgate.netnih.gov Another study evaluated the pharmacokinetic properties of a pyrimidine analogue, compound 24 , in Sprague-Dawley rats. mdpi.com Following intravenous administration, this compound showed slow elimination, a low clearance value, and promising oral bioavailability of 40.7%. mdpi.com
In a preclinical study involving 5-Iodo-2-pyrimidinone-2′-deoxyribose (IPdR) , a prodrug of the radiosensitizer 5-Iodo-2'-deoxyuridine (IUdR), pharmacokinetic analysis was performed in athymic mice. aacrjournals.org The study found that oral administration of IPdR resulted in significant tumor incorporation of IUdR-DNA in U251 human glioblastoma xenografts, which was higher than that achieved with a continuous infusion of IUdR. aacrjournals.org It was noted that at high doses, a saturation of the hepatic aldehyde oxidase responsible for metabolizing IPdR appeared to occur, leading to prolonged and higher plasma levels of the prodrug. aacrjournals.org
Table 3: Pharmacokinetic Parameters of Select Pyrimidinone Analogues
| Compound | Animal Model | Key Pharmacokinetic Findings | Reference(s) |
|---|---|---|---|
| PMT13 | Wistar rats | Showed good systemic exposure. | researchgate.net, nih.gov |
| Compound 24 | Sprague-Dawley rats | t1/2 = 26.2 ± 0.9 h; Clearance (CL) = 1.5 ± 0.3 L/h/kg (i.v.); Oral Bioavailability (F) = 40.7%. | mdpi.com |
| IPdR | Athymic mice | Oral administration led to high tumor incorporation of the active agent (IUdR). Saturation of hepatic metabolism at high doses resulted in prolonged plasma levels. | aacrjournals.org |
Future Perspectives and Advanced Research Directions for Pyrimidinone Derivative 5
Exploration of Novel Therapeutic Targets and Pathways
Future research is focused on identifying and validating new biological targets for pyrimidinone derivatives substituted at the C-5 position, moving beyond established areas to address unmet medical needs. The versatility of the pyrimidinone-5-carbonitrile scaffold, for instance, allows for modifications that can tune its activity against various enzymes and receptors. researchgate.netresearchgate.net
A primary area of exploration is in oncology. Researchers are designing these derivatives to target key proteins in cancer progression. For example, certain pyrimidinone-5-carbonitrile derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth. researchgate.net Another novel and attractive target for cancer immunotherapy is Ecto-5'-nucleotidase (CD73), which is often overexpressed in the tumor microenvironment; recently designed 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have shown potent and selective inhibition of CD73. nih.gov
Beyond oncology, cyclin-dependent kinases (CDKs) represent a crucial class of targets. acs.org Pyrazolo[3,4-d]pyrimidinone derivatives with N-5 substitutions have been investigated as potential CDK2 inhibitors for treating hepatocellular carcinoma (HCC) and colorectal cancer (CRC). nih.gov The search for novel targets also extends to neurodegenerative diseases and metabolic disorders, where the modulatory potential of pyrimidinone derivatives on kinases and other enzymes could be therapeutically beneficial. mdpi.comresearchgate.net
Table 1: Investigated Therapeutic Targets for C-5 Substituted Pyrimidinone Derivatives
| Derivative Class | Therapeutic Target(s) | Disease Context | Key Findings |
| Pyrimidinone-5-carbonitriles | EGFR, COX-2 | Cancer, Inflammation | Dual inhibition achieved, with some compounds showing potent activity against colon cancer cell lines. researchgate.net |
| 5-(Pyridazin-3-yl)pyrimidine-diones | Ecto-5'-nucleotidase (CD73) | Cancer (Triple-Negative Breast Cancer) | Compound 35j was identified as a potent, uncompetitive inhibitor with significant in vivo tumor growth inhibition. nih.gov |
| N-5-substituted-pyrazolo[3,4-d]pyrimidinones | Cyclin-dependent kinase 2 (CDK2) | Cancer (Hepatocellular & Colorectal) | Compound 4a showed more potent CDK2 inhibitory activity (IC50 = 0.21 µM) than the reference drug roscovitine. nih.gov |
| Pyrimidinone-5-carbonitriles | VEGFR-2 | Cancer (Hepatocellular Carcinoma) | N-(2-chlorophenyl) acetamide (B32628) pyrimidine (B1678525) derivative 5a and pyrimidine acetamide phenylpropanoic acid 6c showed potent inhibition. researchgate.net |
| Pyrazolo[3,4-d]pyrimidin-7-ones | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction | Several synthesized derivatives exhibited inhibitory activity similar to sildenafil. nih.gov |
Rational Design and Development of Lead Compounds and Optimization Strategies
The advancement of pyrimidinone-based therapeutics heavily relies on rational, structure-based drug design and lead optimization. bohrium.com This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. bohrium.comacs.org Initial "hit" compounds, often identified through screening, undergo systematic modifications based on computational modeling and structure-activity relationship (SAR) studies. acs.org
For example, starting from a 5-phenylpyrazolopyrimidinone "hit" (NPD-2975) with antitrypanosomal activity, researchers performed lead optimization by introducing methyl groups at various nitrogen positions to explore the chemical space. acs.org This systematic approach identified that methylation at the R2 position maintained high potency, guiding further substitutions at that site to improve efficacy and metabolic stability. acs.org Similarly, in the development of HIV-1 inhibitors, novel dihydrothiopyrano[3,2-d]pyrimidine derivatives were created using a structure-based design strategy to fully explore the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. researchgate.net
Scaffold hopping is another powerful strategy, where the core structure of a known inhibitor is replaced with a different one, like a pyrimidinone, to improve properties such as solubility or to gain new intellectual property. frontiersin.org For instance, pyridinone quinolinones were designed as mutant-specific IDH1 inhibitors by replacing a phenyl ring in a previous ligand with a pyridinone scaffold to introduce a hydrogen bond acceptor and improve properties. frontiersin.org These design strategies are often aided by molecular docking simulations, which predict how a compound will bind to its target protein, allowing for the rational design of modifications to enhance that interaction. nih.govekb.eg
Table 2: Example of Lead Optimization for a Pyrazolo[1,5-a]pyrimidin-7(4H)-one
| Compound | Modification | Cell Potency (PC9 H3K4Me3 EC50) | Key Outcome |
| Lead Compound | Initial scaffold | - | Starting point for optimization to improve cell potency. researchgate.net |
| 48 | Structure-based design and property-based improvements | 0.34 µM | Maintained good physicochemical properties and showed an excellent pharmacokinetic profile in mice, making it a robust chemical probe for in vivo studies. researchgate.net |
Research into Broad-Spectrum Activities and Multi-Target Modulators
There is a growing interest in developing single chemical entities that can modulate multiple biological targets simultaneously. mdpi.com Such multi-target modulators, or multifunctional molecules, could offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated. acs.orgmdpi.com Pyrimidinone derivatives are excellent candidates for this approach due to the scaffold's chemical tractability, which allows for the incorporation of various functional groups to interact with different targets. ontosight.airesearchgate.net
Pyrimidine derivatives have demonstrated a notably wide spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and anti-HIV properties. wjarr.comresearchgate.net This inherent broad-spectrum potential makes them ideal starting points for designing multi-target agents. For instance, research has focused on pyrimidine-5-carbonitrile derivatives that act as dual inhibitors of EGFR and COX-2, combining anti-inflammatory and anticancer effects. researchgate.net
Future research will likely focus on intentionally designing pyrimidinone derivatives to hit specific combinations of targets relevant to a particular disease. This could involve creating hybrid molecules that merge the pharmacophores of two different inhibitors into a single pyrimidinone-based structure. The goal is to create agents with enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance compared to single-target therapies. mdpi.com The development of multi-target kinase inhibitors is a particularly promising area, given the central role of kinases in numerous diseases. nih.gov
Advancements in Scalable and Sustainable Synthetic Methodologies for Pyrimidinone Libraries
To fully explore the therapeutic potential of pyrimidinone derivatives, researchers need access to large and diverse libraries of these compounds. This necessitates the development of efficient, scalable, and sustainable synthetic methods that are superior to traditional batch chemistry. beilstein-journals.org
One major advancement is the use of continuous-flow chemistry. Automated high-temperature and high-pressure flow reactors have been used to synthesize fused pyrimidinone derivatives in minutes with high yields (up to 96%). acs.org This technology allows for rapid reaction optimization, easy scale-up, and the use of low-boiling-point solvents, which simplifies purification. acs.org The retro-Diels–Alder reaction, for example, has been efficiently performed in a continuous-flow setup to prepare various pyrimidinone derivatives. beilstein-journals.org
Solid-phase synthesis is another key technology for generating compound libraries. arkat-usa.org This method involves attaching a starting material to a solid support (a polymer resin) and then performing a series of chemical reactions. This approach simplifies the purification process, as excess reagents and byproducts can be washed away, and is highly amenable to automation for creating large numbers of distinct compounds for screening. arkat-usa.orgmdpi.com
Furthermore, there is a strong push towards "green chemistry" approaches. This includes the use of environmentally benign solvents, such as natural deep eutectic solvents (NADESs), as alternatives to toxic organic solvents. colab.ws Researchers are also developing catalytic systems, such as those using pincer-supported nickel(II) complexes, for more sustainable dehydrogenative annulation reactions to build the pyrimidine ring. researchgate.net These advanced synthetic methodologies are crucial for accelerating the discovery and development of new pyrimidinone-based therapeutics. acs.orgresearchgate.net
Q & A
Q. What are the common synthetic routes for Pyrimidinone derivative 5, and how is its structure confirmed?
this compound is typically synthesized via cyclocondensation reactions. For example, a one-pot reaction of chalcone derivatives with urea in ethanol under acidic conditions (e.g., glacial acetic acid) yields pyrimidinone derivatives. Structural confirmation involves FTIR (e.g., C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ7.35–8.38 ppm and carbonyl carbon at δ190.88 ppm), and elemental analysis (e.g., CHN-S data) . Additional characterization may include mass spectrometry to verify molecular weight .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How is the antitumor activity of this compound preliminarily assessed?
In vitro cytotoxicity assays using cancer cell lines (e.g., MCF-7, HeLa) are standard. IC₅₀ values are determined via MTT or SRB assays. For example, derivatives in the 4-methylpyridopyrimidinone series showed IC₅₀ values <1 µM against PI3Kα/mTOR-dependent tumors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antitumor efficacy of this compound?
SAR analysis focuses on modifying substituents at key positions:
- Pyrimidinone core : Introduction of pyrrolidinyl or pyrido groups enhances PI3Kα/mTOR dual inhibition .
- Substituent effects : Methyl groups at the 4-position improve metabolic stability, while bulky substituents (e.g., anthracenyl) increase steric hindrance, reducing off-target effects . Computational docking studies (e.g., using Autodock Vina) validate binding to ATP pockets of PI3Kα (PDB: 4L23) .
Q. What computational methods resolve contradictions in this compound’s mechanism of action?
Discrepancies in inhibitory activity (e.g., PI3Kα vs. mTOR selectivity) are addressed via:
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2 Å for PI3Kα complexes) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity. For example, HOMO localization on the pyrimidinone unit enhances electron donation to kinase targets .
Q. How can synthetic byproducts or degradation products of this compound be mitigated?
- Reaction Optimization : Use anhydrous sodium acetate in acetic anhydride to suppress hydrolysis .
- Chromatographic Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from thiourea or urea byproducts .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of this compound in biological assays?
- Prodrug Design : Introduce phosphate esters (e.g., via POCl₃-mediated phosphorylation) for enhanced aqueous solubility .
- Nanoformulation : Encapsulate derivatives in PLGA nanoparticles (e.g., 150–200 nm size) to improve bioavailability .
Q. How are metabolic stability and toxicity profiles evaluated for this compound?
- Microsomal Stability Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Derivatives with t₁/₂ >60 minutes are prioritized .
- hERG Inhibition Screening : Patch-clamp assays assess cardiac toxicity risks (IC₅₀ >10 µM considered safe) .
Data Interpretation and Validation
Q. How to reconcile discrepancies in IC₅₀ values across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
